

Application Notes and Protocols for Overexpression of DP2 using Lentiviral Vectors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dp2mT*

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These application notes provide a comprehensive guide for the overexpression of the human Prostaglandin D2 Receptor 2 (DP2, also known as GPR44 or CRTH2) in mammalian cells using a lentiviral vector system. This document includes detailed protocols for cloning the DP2 coding sequence into a lentiviral vector, production of high-titer lentiviral particles, transduction of target cells, and validation of DP2 overexpression.

Introduction

The Prostaglandin D2 Receptor 2 (DP2) is a G protein-coupled receptor (GPCR) that plays a critical role in allergic inflammation, including asthma and allergic rhinitis.^[1] It is primarily expressed on Th2 lymphocytes, eosinophils, and basophils.^[1] Upon binding its ligand, prostaglandin D2 (PGD2), DP2 activation mediates chemotaxis of these immune cells.^[1] Stable overexpression of DP2 in cell lines such as HEK293T provides a valuable in vitro model system for studying receptor signaling, screening for novel agonists and antagonists, and investigating the downstream cellular effects of DP2 activation. Lentiviral vectors are a powerful tool for achieving stable, long-term transgene expression in a wide variety of cell types, including both dividing and non-dividing cells.

Data Presentation

Quantitative Analysis of DP2 Overexpression

The following tables summarize the expected quantitative data from experiments overexpressing human DP2 in HEK293T cells using a lentiviral vector.

Table 1: Quantitative PCR (qPCR) Analysis of DP2 mRNA Expression

Cell Line	Transduction Condition	Relative DP2 mRNA Expression (Fold Change vs. Untransduced)	Standard Deviation
HEK293T	Untransduced Control	1.0	± 0.1
HEK293T	pLVX-Puro (Empty Vector)	1.2	± 0.2
HEK293T	pLVX-DP2 (MOI 1)	150.5	± 12.3
HEK293T	pLVX-DP2 (MOI 5)	480.2	± 35.8
HEK293T	pLVX-DP2 (MOI 10)	850.7	± 62.1

Table 2: Western Blot Densitometry Analysis of DP2 Protein Expression

Cell Line	Transduction Condition	Normalized DP2 Protein Level (Arbitrary Units)	Standard Deviation
HEK293T	Untransduced Control	0.05	± 0.01
HEK293T	pLVX-Puro (Empty Vector)	0.08	± 0.02
HEK293T	pLVX-DP2 (MOI 1)	2.5	± 0.3
HEK293T	pLVX-DP2 (MOI 5)	7.8	± 0.9
HEK293T	pLVX-DP2 (MOI 10)	15.2	± 1.8

Experimental Protocols

Protocol 1: Cloning of Human DP2 into pLVX-Puro Lentiviral Vector

This protocol describes the cloning of the human DP2 (PTGDR2) coding sequence (CDS) into the pLVX-Puro lentiviral expression vector. The DP2 CDS will be amplified from a suitable template (e.g., cDNA from an expressing cell line) and cloned into the vector's multiple cloning site (MCS).

Materials:

- pLVX-Puro vector
- Human DP2 cDNA template
- High-fidelity DNA polymerase
- Restriction enzymes (e.g., XhoI and MluI)
- T4 DNA ligase
- Stellar™ Competent Cells (or similar)
- LB agar plates with ampicillin
- Plasmid purification kit
- DP2-specific primers with restriction sites:
 - Forward Primer (with XhoI site): 5'-CCGCTCGAGCCACCATGGACCCATCAGGAACCTC-3'
 - Reverse Primer (with MluI site): 5'-CCGACGCGTTCACAGGGCAGGGTCAC-3'

Procedure:

- PCR Amplification of DP2 CDS:

- Set up a PCR reaction using the high-fidelity DNA polymerase, human DP2 cDNA as a template, and the DP2-specific forward and reverse primers.
- Use the following PCR cycling conditions (adjust as necessary based on polymerase manufacturer's recommendations):
 - Initial denaturation: 98°C for 30 seconds
 - 30 cycles of:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 65°C for 30 seconds
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 10 minutes
- Run the PCR product on an agarose gel to confirm the correct size (~1.2 kb).
- Purify the PCR product using a PCR purification kit.
- Restriction Digest of PCR Product and pLVX-Puro Vector:
 - Digest the purified DP2 PCR product and the pLVX-Puro vector with XhoI and MluI restriction enzymes in separate reactions.
 - Incubate at 37°C for 1-2 hours.
 - Purify the digested vector and insert using a gel purification kit.
- Ligation:
 - Set up a ligation reaction with the digested pLVX-Puro vector and the digested DP2 insert at a 1:3 molar ratio.
 - Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 1-2 hours.
- Transformation:

- Transform the ligation mixture into competent *E. coli* cells (e.g., Stellar™ Competent Cells).
- Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate at 37°C overnight.
- Colony Screening and Plasmid Purification:
 - Pick several colonies and grow them in LB broth with ampicillin.
 - Perform a miniprep to isolate the plasmid DNA.
 - Screen for positive clones by restriction digest or colony PCR.
 - Confirm the correct sequence of the DP2 insert by Sanger sequencing.

Protocol 2: Lentiviral Vector Production in HEK293T Cells

This protocol describes the production of lentiviral particles by transient transfection of HEK293T cells.

Materials:

- HEK293T cells
- pLVX-DP2 plasmid
- Packaging plasmids (e.g., psPAX2 and pMD2.G)
- Transfection reagent (e.g., Lipofectamine 2000 or PEI)
- DMEM with 10% FBS
- Opti-MEM
- 0.45 µm filter

Procedure:

- Cell Seeding:
 - The day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent on the day of transfection.
- Transfection:
 - In a sterile tube, mix the pLVX-DP2 plasmid and the packaging plasmids (psPAX2 and pMD2.G) in Opti-MEM.
 - In a separate tube, dilute the transfection reagent in Opti-MEM.
 - Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
 - Add the transfection complex dropwise to the HEK293T cells.
- Virus Harvest:
 - After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
 - Centrifuge the supernatant at a low speed to pellet any cell debris.
 - Filter the supernatant through a 0.45 µm filter.
 - The filtered supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.

Protocol 3: Transduction of Target Cells with Lentiviral Particles

This protocol describes the transduction of a target cell line (e.g., HEK293T) with the produced lentiviral particles.

Materials:

- Target cells (e.g., HEK293T)

- Lentiviral supernatant (pLVX-DP2 or pLVX-Puro empty vector)
- Polybrene (8 mg/mL stock)
- Complete growth medium
- Puromycin

Procedure:

- Cell Seeding:
 - The day before transduction, seed the target cells in a 6-well plate.
- Transduction:
 - On the day of transduction, remove the medium from the cells and replace it with fresh medium containing Polybrene at a final concentration of 8 µg/mL.
 - Add the desired amount of lentiviral supernatant (MOI of 1, 5, or 10).
 - Incubate the cells overnight.
- Selection of Stably Transduced Cells:
 - The next day, replace the virus-containing medium with fresh complete medium.
 - 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
 - Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transduced cells are eliminated.
 - Expand the surviving pool of stably transduced cells.

Protocol 4: Validation of DP2 Overexpression by qPCR and Western Blot

Quantitative PCR (qPCR):

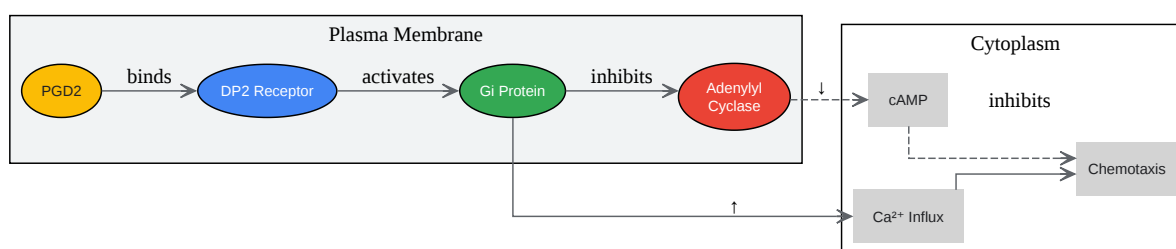
- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from untransduced, empty vector-transduced, and DP2-transduced cells using an RNA purification kit.
 - Synthesize cDNA from the purified RNA using a reverse transcription kit.
- qPCR Reaction:
 - Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers for DP2 and a housekeeping gene (e.g., GAPDH).
 - DP2 qPCR Primers:
 - Forward: 5'-CTACGTGGCCATCTACTTCATCATC-3'
 - Reverse: 5'-GATGAGGTAGAGGTTGCCCAGG-3'
 - Perform the qPCR analysis and calculate the relative expression of DP2 using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and the untransduced control.

Western Blot:

- Protein Extraction and Quantification:
 - Lyse the cells in RIPA buffer containing protease inhibitors.
 - Quantify the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Immunoblotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.

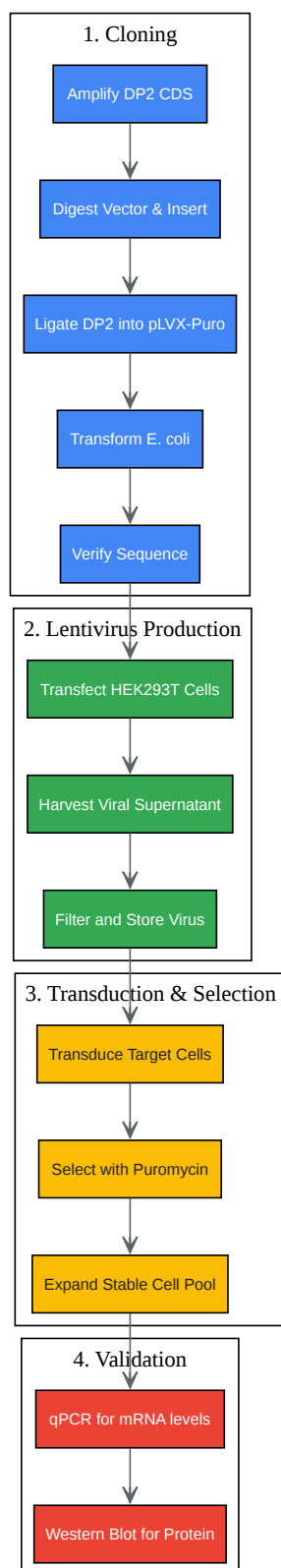
- Incubate the membrane with a primary antibody against DP2 and a loading control (e.g., β -actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Densitometry Analysis:
 - Quantify the band intensities using image analysis software (e.g., ImageJ).
 - Normalize the DP2 band intensity to the corresponding loading control band intensity.

Visualizations



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Caption: DP2 signaling pathway upon PGD2 binding.



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Caption: Experimental workflow for DP2 overexpression.

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References

- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
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Phone: (601) 213-4426

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